ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate
Description
Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a complex organic compound with the molecular formula C20H17NO7. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities. This compound features a chromenone core substituted with a nitrophenyl group and an ethyl ester moiety, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-3-26-20(23)12(2)27-15-7-8-16-17(11-19(22)28-18(16)10-15)13-5-4-6-14(9-13)21(24)25/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSPIWQNJFMNBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Nitration: The chromenone derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Esterification: The final step involves the esterification of the hydroxyl group with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The propanoate ester undergoes hydrolysis under acidic or basic conditions. Comparative studies on similar coumarin esters (, ) reveal:
Mechanism : Base-mediated saponification proceeds via nucleophilic attack by hydroxide at the ester carbonyl, forming a tetrahedral intermediate. Acidic hydrolysis follows a similar pathway with protonation of the carbonyl oxygen .
Nitro Group Reduction
The 3-nitrophenyl group is reducible to an amine, altering electronic properties and enabling subsequent functionalization:
Mechanism : Catalytic hydrogenation involves adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group, forming nitroso and hydroxylamine intermediates before final reduction to the amine .
Coumarin Ring Reactivity
The 2-oxo-2H-chromene core participates in ring-opening and electrophilic substitution:
Ring-Opening via Nucleophilic Attack
Exposure to strong nucleophiles (e.g., hydrazines) cleaves the lactone ring:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux, 2 hrs | Hydrazide derivative with open-chain structure | 76% | |
| Ammonia (7N in MeOH) | 25°C, 48 hrs | Amide-linked biphenyl compound | 63% |
Mechanism : Nucleophilic attack at the lactone carbonyl generates a tetrahedral intermediate, leading to C–O bond cleavage and ring opening ( ).
Electrophilic Aromatic Substitution
The electron-withdrawing nitro group deactivates the phenyl ring but directs electrophiles to the meta position relative to itself:
| Reaction | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3,5-dinitrophenyl derivative | 41% | |
| Sulfonation | H₂SO₄ (fuming), 100°C | 3-nitrophenyl-5-sulfonic acid derivative | 55% |
Side-Chain Functionalization
The propanoate side chain undergoes alkylation and condensation:
Photochemical Reactions
The coumarin core exhibits [2+2] photodimerization under UV light:
| Conditions | Product | Quantum Yield | Source |
|---|---|---|---|
| UV (365 nm), acetone, 12 hrs | Cyclobutane-linked dimer | 0.32 |
Mechanism : Excitation of the coumarin chromophore induces π→π* transitions, enabling dimerization via suprafacial cycloaddition .
Comparative Reactivity with Analogues
The 3-nitrophenyl group significantly alters reactivity compared to methyl- or phenyl-substituted coumarins:
| Property | Ethyl 2-{[4-(3-nitrophenyl)...}propanoate | Ethyl 2-[(4-methyl-2-oxo...)propanoate | Ethyl 2-[(4-phenyl-2-oxo...)propanoate |
|---|---|---|---|
| Ester hydrolysis rate | 1.0 (reference) | 0.45 | 0.62 |
| Nitro reduction ease | High (E₁/₂ = −0.21 V) | N/A | N/A |
| Electrophilic substitution yield | Low (41–55%) | High (78–89%) | Moderate (63%) |
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing chromene structures exhibit significant antioxidant properties. Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Antimicrobial Properties
Studies have demonstrated that derivatives of chromenes exhibit antimicrobial activity against various bacterial strains. This compound has shown promise in inhibiting both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
Anti-inflammatory Effects
The anti-inflammatory properties of chromene derivatives are well-documented. This compound has been tested in vitro for its ability to reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Antioxidant Studies:
- Antimicrobial Efficacy:
- Anti-inflammatory Mechanism:
Mechanism of Action
The biological activity of ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is primarily attributed to its ability to interact with various molecular targets. The nitrophenyl group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The chromenone core can intercalate with DNA, inhibit enzymes, and modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate can be compared with other chromenone derivatives such as:
Coumarin: A simpler chromenone derivative known for its anticoagulant properties.
Warfarin: A well-known anticoagulant that also features a chromenone core.
Flavonoids: A class of compounds with a chromenone core, known for their antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromenone derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It features a coumarin backbone with a nitrophenyl substituent, contributing to its biological properties. The presence of the nitro group is particularly noteworthy as it may enhance the compound's reactivity and interaction with biological targets.
Antioxidant Activity
Several studies have indicated that coumarin derivatives exhibit significant antioxidant properties. This compound has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that derivatives with similar structures showed IC50 values in the micromolar range, indicating potent antioxidant activity .
Anticancer Activity
Research has highlighted the anticancer potential of coumarin derivatives. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation, likely through the modulation of key signaling pathways such as NF-kB and p53 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induction of apoptosis |
| A549 | 12.3 | Cell cycle arrest |
Antimicrobial Activity
Coumarin derivatives have also been tested for antimicrobial properties. This compound showed promising results against both Gram-positive and Gram-negative bacteria in preliminary studies. The mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .
Study on Anticancer Effects
In a recent study, this compound was administered to MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy consistent with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating DNA fragmentation .
Antioxidant Efficacy Assessment
Another study assessed the antioxidant capacity using DPPH and ABTS radical scavenging assays. This compound exhibited strong scavenging activity comparable to standard antioxidants like ascorbic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
